4-Phenyleicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyleicosane is an organic compound with the molecular formula C26H46. It is a hydrocarbon that consists of a phenyl group attached to a long eicosane chain. This compound is part of a broader class of hydrocarbons known for their diverse applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyleicosane typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of benzene with eicosane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve:
Temperature: Around 0-5°C initially, then gradually increased to room temperature.
Solvent: Often a non-polar solvent like dichloromethane (CH2Cl2) is used.
Catalyst: Aluminum chloride (AlCl3) is commonly employed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
4-Phenyleicosane can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce any unsaturated bonds present.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
4-Phenyleicosane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic properties to encapsulate hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Phenyleicosane primarily involves its interaction with hydrophobic environments. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where it can help in the encapsulation and controlled release of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
- 11-Phenylheneicosane (C27H48)
- 7-n-Hexyleicosane (C26H54)
- 11-Benzylheneicosane (C28H50)
Comparison
4-Phenyleicosane is unique due to its specific structure, which combines a phenyl group with a long eicosane chain. This structure imparts distinct physical and chemical properties, such as higher melting and boiling points compared to shorter-chain analogs. Additionally, its hydrophobic nature makes it particularly suitable for applications involving lipid interactions.
Properties
CAS No. |
2400-03-5 |
---|---|
Molecular Formula |
C26H46 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
icosan-4-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-25(21-4-2)26-23-19-17-20-24-26/h17,19-20,23-25H,3-16,18,21-22H2,1-2H3 |
InChI Key |
RFNYELHDUBVQMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.